molecular formula C8H8BrF3N2 B12969736 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline

2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline

Katalognummer: B12969736
Molekulargewicht: 269.06 g/mol
InChI-Schlüssel: CSFYHYFHMLHVJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aminomethyl group, a bromine atom, and a trifluoromethyl group attached to the benzene ring

Eigenschaften

Molekularformel

C8H8BrF3N2

Molekulargewicht

269.06 g/mol

IUPAC-Name

2-(aminomethyl)-4-bromo-6-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,3,13-14H2

InChI-Schlüssel

CSFYHYFHMLHVJD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CN)N)C(F)(F)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylarylation of alkenes using anilines has been reported, where hexafluoroisopropanol (HFIP) is used as a solvent to establish a hydrogen bonding network with the aniline and trifluoromethyl reagent . This method allows for the selective introduction of the trifluoromethyl group without the need for additives, transition metals, or photocatalysts.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline typically involves the reductive dechlorination of nitro or amino-substituted trifluoromethylbenzene derivatives in the presence of hydrogen and catalysts . This process ensures high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzotrifluorides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is unique due to the combination of the aminomethyl, bromine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various scientific and industrial fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.